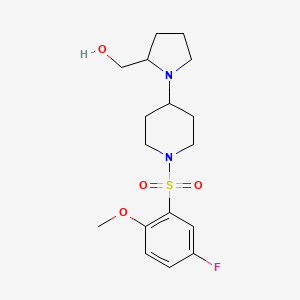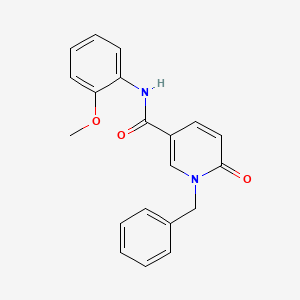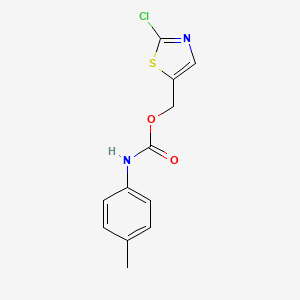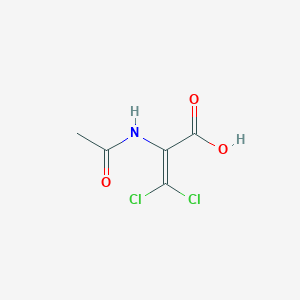
(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule that contains several functional groups, including a sulfonyl group, a methoxy group, and a fluorophenyl group . These groups are attached to a piperidine and a pyrrolidine ring, which are types of heterocyclic amines .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrrolidine rings would provide a rigid, three-dimensional structure to the molecule, while the various functional groups would likely influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the fluorophenyl group might be involved in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonyl group could increase its polarity, potentially affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes
Research by Kim, Robertson, and Guiver (2008) focused on the synthesis of new sulfonated side-chain grafting units, including the use of sulfonated 4-fluorobenzophenone and compounds with methoxy groups, to create comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibited high proton conductivity, indicating their potential as efficient proton exchange membranes for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Crystal Structure Analysis
Girish et al. (2008) synthesized and characterized the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through X-ray crystallography. This research provides insights into the molecular geometry and potential interactions within similar compounds (Girish et al., 2008).
Heterocyclic Chemistry
A study by Back, Parvez, and Zhai (2003) explored stereospecific rearrangements in the synthesis of pyrrolidines from amino alcohols with vinyl sulfones, highlighting a methodological approach to creating substituted pyrrolidines, which are valuable in various chemical synthesis applications (Back, Parvez, & Zhai, 2003).
Zukünftige Richtungen
Given the complexity of this molecule and the presence of several functional groups known to be important in medicinal chemistry, it could be of interest for further study. Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity .
Eigenschaften
IUPAC Name |
[1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-24-16-5-4-13(18)11-17(16)25(22,23)19-9-6-14(7-10-19)20-8-2-3-15(20)12-21/h4-5,11,14-15,21H,2-3,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVICDLXAMMKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)


![2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide](/img/structure/B2670295.png)
![3-[2-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2670298.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2670302.png)
![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)
![N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2670305.png)
![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)


